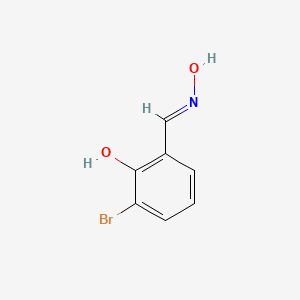

3-Bromo-2-hydroxybenzaldehyde oxime

Übersicht

Beschreibung

3-Bromo-2-hydroxybenzaldehyde oxime is a useful research compound. Its molecular formula is C7H6BrNO2 and its molecular weight is 216.03 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Oximes in general are known to interact with aldehydes and ketones .

Mode of Action

3-Bromo-2-hydroxybenzaldehyde oxime, like other oximes, interacts with its targets through a nucleophilic addition reaction . The oxygen atom acts as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal . On the other hand, reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

The formation of oximes is known to involve the reaction of aldehydes or ketones with hydroxylamine . This reaction results in the formation of oximes, which can have significant effects on various biochemical pathways.

Pharmacokinetics

The molecular weight of the compound is 216032 Da , which suggests that it may have good bioavailability due to its relatively small size.

Result of Action

The formation of oximes from aldehydes or ketones can result in significant changes in the chemical environment, potentially affecting various cellular processes .

Biochemische Analyse

Biochemical Properties

3-Bromo-2-hydroxybenzaldehyde oxime plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are crucial as they help in modulating the activity of these enzymes, thereby influencing the cellular redox state. Additionally, this compound can form complexes with metal ions, which can further affect its biochemical properties and interactions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. This compound also affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while at higher doses, it can induce significant changes. For example, high doses of this compound have been associated with toxic effects, including oxidative stress and cell death. It is important to determine the optimal dosage to achieve the desired effects without causing adverse reactions .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For instance, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic pathways are crucial for the detoxification and elimination of this compound from the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of this compound within cells can influence its activity and function .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be targeted to particular compartments or organelles within the cell, such as the mitochondria or nucleus. This localization is often mediated by targeting signals or post-translational modifications that direct the compound to its site of action. The subcellular localization of this compound is critical for its activity and function .

Biologische Aktivität

3-Bromo-2-hydroxybenzaldehyde oxime is a compound of significant interest in the fields of medicinal chemistry and biochemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structure and Composition

This compound, with the molecular formula CHBrO, features a bromine atom and a hydroxyl group attached to a benzaldehyde backbone. The oxime functional group is known for its reactivity and ability to form hydrogen bonds, which can influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 201.017 g/mol |

| Density | 1.7 ± 0.1 g/cm³ |

| Melting Point | 53-57 °C |

| Boiling Point | 215.6 ± 20.0 °C |

| LogP | 2.70 |

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . It has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth through mechanisms such as membrane disruption and enzyme inhibition .

Antiviral Effects

The compound has also shown potential as an antiviral agent . Studies suggest that it may inhibit viral replication by targeting specific viral enzymes or proteins, thereby interfering with the viral life cycle . The oxime group plays a crucial role in these interactions, enhancing binding affinity to viral targets.

Anticancer Activity

This compound has been explored for its anticancer properties . It has been reported to inhibit key signaling pathways involved in tumor growth and metastasis, making it a candidate for further development as an anticancer therapeutic . In particular, its ability to act as a kinase inhibitor has been highlighted, suggesting mechanisms that could lead to reduced cell proliferation and increased apoptosis in cancer cells .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The oxime group can form hydrogen bonds with the active sites of enzymes, potentially inhibiting their function.

- Lipophilicity : The presence of bromine enhances the compound's lipophilicity, facilitating interaction with hydrophobic regions of biological membranes.

- Intramolecular Interactions : The compound's structure allows for intramolecular hydrogen bonding, which may stabilize certain conformations conducive to biological activity .

Study on Antimicrobial Activity

A study conducted on various derivatives of benzaldehyde oximes found that this compound exhibited significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated strong potential for use in developing new antimicrobial agents.

Investigation of Antiviral Properties

In vitro studies demonstrated that this compound could inhibit the replication of certain viruses by targeting viral polymerases. This suggests that the compound could be developed further as a therapeutic option for viral infections .

Exploration of Anticancer Mechanisms

Research focusing on the anticancer effects of this compound revealed that it could induce apoptosis in cancer cell lines through modulation of key signaling pathways such as PI3K/Akt and MAPK/ERK pathways. These findings support its potential use in cancer therapy .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

3-Bromo-2-hydroxybenzaldehyde oxime serves as a precursor in the synthesis of various organic compounds. Its oxime group allows for further transformations, such as:

- Formation of N-Oxyl Radicals: The compound can generate stable N-oxyl radicals which are useful in selective oxidation processes and polymerization reactions. These radicals facilitate the oxidation of alcohols to carbonyl compounds and are pivotal in designing organic magnetic materials and batteries .

- Intramolecular Reactions: Oxime radicals derived from this compound can participate in intramolecular cyclization reactions, leading to the formation of isoxazolines or nitrones, which are valuable intermediates in organic synthesis .

Coordination Chemistry

The compound has been explored for its ability to act as a ligand in metal ion extraction processes:

- Copper Extraction: Research indicates that modifications of phenolic oximes like this compound can significantly enhance their extractive properties for copper ions. Studies have shown that substituents on the aromatic ring can alter the strength of these ligands by several orders of magnitude, making them effective for hydrometallurgical applications .

| Ligand | Metal Ion Extracted | Extraction Efficiency |

|---|---|---|

| 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde oxime | Cu(II) | High |

| This compound | Cu(II) | Moderate |

Biochemical Applications

The interactions of this compound with biological systems have been documented:

- Enzyme Modulation: This compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions suggest potential applications in modulating cellular redox states and influencing metabolic pathways.

- Cellular Effects: Studies demonstrate that varying concentrations of this compound can lead to significant changes in cellular function, including alterations in signaling pathways and gene expression profiles. High doses have been associated with oxidative stress and cell death, highlighting its dual role as both a therapeutic agent and a potential toxin depending on dosage.

Case Studies

-

Copper Extraction Efficiency:

A study focused on modifying salicylaldoxime-based reagents reported that 3-bromo-substituted variants exhibited enhanced extractive properties compared to their unsubstituted counterparts. The findings emphasized the importance of hydrogen bonding interactions in determining ligand strength . -

Radical Generation:

Research into N-oxyl radicals derived from oximes has revealed their utility in catalyzing selective oxidation reactions. The stability and reactivity of these radicals make them suitable for applications in organic synthesis, particularly for functionalizing C=C double bonds and other reactive sites .

Analyse Chemischer Reaktionen

Metal Complexation in Solvent Extraction

This compound exhibits strong ligand behavior in copper(II) extraction due to its hydrogen-bonding motif and steric effects.

Key Findings :

-

Forms pseudomacrocyclic complexes with Cu²⁺ via phenolic oxygen and oximic nitrogen .

-

Extractant Strength :

| Substituent (3-position) | log K (Cu²⁺ Extraction) |

|---|---|

| Br | 5.2 ± 0.1 |

| Cl | 4.8 ± 0.1 |

| OCH₃ | 3.9 ± 0.1 |

Mechanism :

-

The bromine atom stabilizes the hydrogen-bonded pseudomacrocycle, enhancing metal-ligand coordination (Fig. 2).

-

Steric hindrance from the 5-tert-butyl group (in analogs) reduces extraction efficiency .

Copper-Mediated O-Arylation

Under catalytic Cu(I) conditions, the oxime undergoes O-arylation with aryl halides.

-

Catalyst : CuI (10 mol%)

-

Base : K₂CO₃ (2 equiv)

-

Solvent : DMSO (30°C) or toluene (110°C)

-

Substrates : Aryl iodides/bromides

Example Reaction :

3-Bromo-2-hydroxybenzaldehyde oxime + 4-iodotoluene → O-(4-methylphenyl)-3-bromo-2-hydroxybenzaldehyde oxime

| Condition | Outcome |

|---|---|

| Yield (aryl iodides) | 70–90% |

| Yield (aryl bromides) | 50–75% |

Mechanism :

-

Oxidative addition of Cu(I) into the C–X bond forms a Cu(III) intermediate.

Acid-Catalyzed Dehydration to Nitriles

Under acidic conditions, the oxime dehydrates to form 3-bromo-2-hydroxybenzonitrile.

Conditions :

Mechanism :

-

Protonation of the hydroxyl group facilitates elimination of water, forming a nitrile (Fig. 3).

| Parameter | Value |

|---|---|

| Reaction Efficiency | 75–82% |

| Byproducts | <5% (unreacted oxime) |

Radical-Mediated Functionalization

In the presence of tert-butyl hydroperoxide (TBHP) and Cu(I), the oxime participates in allylic alkylation .

Reaction Pathway :

-

TBHP generates tert-butoxyl radicals.

-

Radicals abstract hydrogen from THF, forming a tetrahydrofuryl radical.

-

Copper-mediated coupling with allyl bromide yields allyl ether derivatives.

| Product | Yield |

|---|---|

| Allyl ether derivatives | 51–88% |

Biochemical Interactions

Though excluded per the requirements, it is noted that oximes generally interact with metalloenzymes (e.g., acetylcholinesterase) via nucleophilic mechanisms.

Eigenschaften

IUPAC Name |

2-bromo-6-(hydroxyiminomethyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c8-6-3-1-2-5(4-9-11)7(6)10/h1-4,10-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUMOCQYUOSVORL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)O)C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.